Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate
CAS No.: 102520-97-8
Cat. No.: VC20844273
Molecular Formula: C9H19NO3
Molecular Weight: 189.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 102520-97-8 |
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Molecular Formula | C9H19NO3 |
Molecular Weight | 189.25 g/mol |
IUPAC Name | tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate |
Standard InChI | InChI=1S/C9H19NO3/c1-8(2,3)13-7(12)10-9(4,5)6-11/h11H,6H2,1-5H3,(H,10,12) |
Standard InChI Key | SBWYTQQSTIUXOP-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC(C)(C)CO |
Canonical SMILES | CC(C)(C)OC(=O)NC(C)(C)CO |
Introduction
Physical and Chemical Properties
Understanding the physical and chemical properties of tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate is essential for its handling, storage, and application in chemical synthesis. The compound exhibits the following key properties:
The relatively high melting point indicates the compound's stability at room temperature, making it convenient for laboratory storage and handling . The predicted boiling point suggests that the compound resists thermal decomposition under standard conditions, a valuable characteristic for certain chemical applications requiring moderate heating . Its flash point of approximately 127°C indicates that while flammable at elevated temperatures, it presents minimal fire hazards under normal laboratory conditions .
The compound's physical properties reflect its molecular structure, particularly the presence of hydrogen bonding capabilities through the hydroxyl and carbamate groups, which influence its solubility profile and crystal packing behavior .
Synthesis and Preparation Methods
Laboratory Scale Synthesis
The synthesis of tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate typically involves the reaction between tert-butyl chloroformate and 1-amino-2-methylpropan-2-ol under basic conditions. This reaction follows a nucleophilic acyl substitution mechanism, where the amine functionality acts as a nucleophile toward the carbonyl carbon of the chloroformate reagent. The general procedure consists of the following steps:
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Dissolution of 1-amino-2-methylpropan-2-ol in an appropriate solvent, commonly dichloromethane
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Addition of a base, typically triethylamine, to neutralize the hydrogen chloride formed during the reaction
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Gradual addition of tert-butyl chloroformate at controlled temperature (usually low temperature to minimize side reactions)
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Reaction monitoring until completion
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Purification through techniques such as column chromatography or recrystallization
The reaction typically proceeds with good yields when performed under anhydrous conditions and with careful temperature control to minimize side reactions and maximize product purity.
Industrial Production Considerations
In industrial settings, the production of tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate may employ similar chemical pathways but with modifications to accommodate larger scales and improve efficiency. These adaptations may include:
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Utilization of continuous flow reactors to improve reaction control and scalability
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Implementation of automated systems for precise reagent addition and temperature management
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Development of optimized purification methods, such as continuous crystallization or distillation processes
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Employment of solvent recovery systems to reduce environmental impact and production costs
The industrial synthesis requires careful consideration of reaction parameters to ensure consistent product quality while maintaining economic viability and adherence to safety and environmental regulations.
Applications in Research and Industry
Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate serves various purposes in both research laboratories and industrial settings, primarily due to its bifunctional nature and the presence of a protected amine group.
Synthetic Chemistry Applications
In organic synthesis, this compound functions as a valuable building block for more complex molecules for several reasons:
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The protected amine group allows for selective transformations at the hydroxyl position
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The primary alcohol can be oxidized, converted to a leaving group, or used in coupling reactions
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The tert-butyloxycarbonyl protecting group can be selectively removed under acidic conditions to reveal the amine for further reactions
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The compound serves as a precursor for amino alcohols with defined stereochemistry, important in asymmetric synthesis
Its stability under various reaction conditions and the orthogonal reactivity of its functional groups make it particularly useful in multi-step syntheses requiring precise control over reaction selectivity.
Pharmaceutical and Biological Applications
The compound finds applications in pharmaceutical research and development, particularly in:
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Development of novel amino alcohol-based drug candidates
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Synthesis of peptide mimetics with improved pharmacokinetic properties
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Preparation of enzyme inhibitors containing modified amino acid residues
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Creation of chiral auxiliaries for stereoselective transformations
These applications leverage the compound's ability to introduce specific structural features that influence biological activity and molecular recognition in drug candidates.
Size | Unit Price | Stock Availability |
---|---|---|
1g | ₹2,400.00 | Contact for availability |
5g | ₹7,040.00 | 2 units in Hyderabad, ≥40 units in Japan |
Size | Unit Price |
---|---|
5g | 9.00 € |
10g | 13.00 € |
25g | 14.00 € |
100g | 39.00 € |
500g | 175.00 € |
1kg | 277.00 € |
The availability of the compound in various quantities suggests its regular use in research and development activities across different scales, from small-scale laboratory experiments to larger process development applications.
Chemical Reactivity and Transformations
The reactivity profile of tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate is primarily determined by its functional groups: the protected amine (carbamate), the primary alcohol, and the tertiary alkyl structure.
Reactions of the Hydroxyl Group
The primary alcohol functionality can undergo various transformations:
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Oxidation to an aldehyde or carboxylic acid using reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄)
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Conversion to a leaving group (e.g., mesylate or tosylate) for subsequent nucleophilic substitution reactions
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Esterification with carboxylic acids or acid chlorides
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Etherification through Williamson ether synthesis or related methodologies
These transformations enable the incorporation of this building block into more complex molecular architectures.
Reactions Involving the Carbamate Group
The tert-butyloxycarbonyl (Boc) protecting group offers specific reactivity:
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Deprotection under acidic conditions (typically trifluoroacetic acid or HCl in dioxane) to reveal the free amine
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Stability toward basic conditions and many nucleophiles, allowing for selective transformations at the hydroxyl group
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Resistance to hydrogenation conditions, making it compatible with reduction processes targeting other functional groups
The orthogonal reactivity between the hydroxyl and protected amine groups provides valuable flexibility in designing synthetic routes involving this compound.
Structural Analogs and Derivatives
Several structural analogs of tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate exist, each with its specific applications and properties. One notable example is (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate (CAS: 79069-13-9), also known as N-Boc-L-alaninol . This compound differs from the main subject by having a defined stereocenter and a slightly different alkyl substitution pattern.
The stereochemically defined analog has numerous synonyms including:
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(S)-2-(Boc-amino)-1-propanol
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N-Boc-L-alaninol
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tert-Butyl ((2S)-1-hydroxypropan-2-yl)carbamate
These structural variants offer similar protection/deprotection chemistry while providing additional stereochemical control, which is particularly valuable in the synthesis of pharmaceuticals and natural products where stereochemistry plays a crucial role in biological activity.
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